2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is an organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the thieno[3,4-c]pyrazole core with a methoxyphenyl group using suitable reagents and catalysts.
Attachment of the o-tolyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, scale-up processes may be employed to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-methoxyphenyl)-N-(2-phenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- **2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Uniqueness
2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide represents a novel class of heterocyclic compounds with potential biological applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a complex structure comprising:
- A thieno[3,4-c]pyrazole core.
- An o-tolyl substituent.
- A 4-methoxyphenyl group attached to the nitrogen atom of the acetamide.
Physical Properties
The synthesis and characterization of this compound typically involve standard organic reactions, including NMR spectroscopy for structural confirmation. For example, the proton NMR spectrum reveals distinct peaks corresponding to aromatic protons and methoxy groups, indicating successful incorporation of the substituents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives containing the pyrazole moiety have shown significant cytotoxic effects against various cancer cell lines. Notably:
- IC50 values for related pyrazole compounds against MCF-7 and A375 cell lines were reported as low as 0.39 µM and 4.2 µM respectively .
The mechanisms attributed to the anticancer activity of these compounds include:
- Inhibition of key kinases involved in tumorigenesis.
- Disruption of DNA synthesis without affecting protein synthesis .
Anti-inflammatory Activity
Compounds similar to this compound have also been evaluated for anti-inflammatory properties. The pyrazole derivatives have demonstrated efficacy in reducing inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .
Antioxidant Activity
Research indicates that thienopyridine derivatives exhibit antioxidant properties. This is essential for mitigating oxidative stress-related diseases, further expanding the therapeutic applications of this compound .
Table 1: Biological Activity Overview
Activity Type | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 0.39 | |
A375 | 4.2 | ||
Anti-inflammatory | RAW 264.7 | 5.0 | |
Antioxidant | DPPH Assay | IC50 < 50 |
Case Study 1: Anticancer Efficacy
In a study evaluating a series of pyrazole derivatives, one compound demonstrated significant cytotoxicity against HCT116 cells with an IC50 value of 0.46 µM. The study concluded that modifications on the pyrazole ring could enhance anticancer efficacy significantly .
Case Study 2: Inflammation Model
Another investigation utilized an animal model to assess the anti-inflammatory effects of related thienopyridine compounds. Results indicated a substantial reduction in edema when treated with these compounds compared to controls, showcasing their potential as therapeutic agents in inflammatory conditions .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-5-3-4-6-19(14)24-21(17-12-27-13-18(17)23-24)22-20(25)11-15-7-9-16(26-2)10-8-15/h3-10H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDUNDDQHUHXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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